molecular formula C17H14N2O3 B1618495 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 372107-36-3

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1618495
CAS No.: 372107-36-3
M. Wt: 294.3 g/mol
InChI Key: QOTMSXYEJBWVMB-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

The molecular identity of this compound is definitively established through its unique Chemical Abstracts Service registry number 372107-36-3, which serves as the primary identifier for this compound in chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid, reflecting the standard nomenclature conventions for substituted pyrazole derivatives. This nomenclature system clearly indicates the positions of all substituents on the pyrazole ring, providing unambiguous identification of the molecular structure.

The compound's molecular formula C17H14N2O3 encompasses seventeen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 294.3 grams per mole. This molecular composition reflects the complex aromatic system with multiple functional groups that characterize this pyrazole derivative. The presence of two nitrogen atoms confirms its classification as a diazole, specifically a pyrazole, while the three oxygen atoms are distributed among the methoxy group and the carboxylic acid functionality.

Table 1: Fundamental Molecular Properties

Property Value Reference
Chemical Abstracts Service Number 372107-36-3
Molecular Formula C17H14N2O3
Molecular Weight 294.3 g/mol
International Union of Pure and Applied Chemistry Name 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid
Chemical Class Phenylpyrazoles
Functional Groups Pyrazole, Carboxylic acid, Methoxy

From a taxonomic classification perspective, this compound falls within the broad category of organoheterocyclic compounds, specifically classified as an azole due to the presence of the nitrogen-containing five-membered ring. More precisely, it belongs to the pyrazole subclass, which is characterized by the 1,2-diazole ring system with adjacent nitrogen atoms. The compound is further classified as a phenylpyrazole due to the direct attachment of a phenyl group to the pyrazole ring. This hierarchical classification system places the molecule within increasingly specific chemical categories that reflect its structural features and chemical behavior.

The chemical taxonomy extends to include classification as a pyrazole carboxylic acid derivative, reflecting the presence of the carboxylic acid functional group attached to the pyrazole ring system. This classification is significant because pyrazole carboxylic acids represent an important subclass of compounds with distinct chemical and physical properties. The additional presence of the methoxyphenyl substituent further refines the classification, indicating the compound's membership in the methoxy-substituted aromatic pyrazole carboxylic acids.

Table 2: Chemical Classification Hierarchy

Classification Level Category Defining Characteristics
Kingdom Organic compounds Carbon-based molecular structure
Super Class Organoheterocyclic compounds Contains heteroatoms in cyclic structure
Class Azoles Five-membered nitrogen-containing ring
Sub Class Pyrazoles 1,2-diazole ring system
Direct Parent Phenylpyrazoles Pyrazole with attached phenyl group
Specific Type Pyrazole carboxylic acids Carboxylic acid substituted pyrazole

The molecular architecture of this compound represents a sophisticated example of substituted heterocyclic chemistry, where multiple aromatic systems are integrated into a single molecular framework. The strategic positioning of functional groups creates opportunities for diverse chemical reactivity while maintaining structural stability. The methoxy group introduces electron-donating character through both inductive and resonance effects, while the carboxylic acid provides electron-withdrawing character and hydrogen bonding capability. This combination of electronic effects contributes to the compound's unique chemical profile and potential reactivity patterns.

Comparative analysis with related pyrazole derivatives reveals the significance of the specific substitution pattern in this molecule. The 4-position carboxylic acid substitution is relatively uncommon compared to other positions on the pyrazole ring, making this compound particularly interesting from a structural chemistry perspective. The combination of the 1-phenyl, 3-(4-methoxyphenyl), and 4-carboxylic acid substitution pattern creates a unique molecular architecture that distinguishes it from other members of the pyrazole carboxylic acid family.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)16-15(17(20)21)11-19(18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTMSXYEJBWVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354968
Record name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372107-36-3
Record name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372107-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Cyclization Reaction

The core step is the cyclization between the β-ketoester intermediate and phenylhydrazine:

  • The β-ketoester (bearing the 4-methoxyphenyl group) is reacted with phenylhydrazine under reflux conditions in ethanol or another suitable solvent.
  • Acidic or neutral conditions facilitate the formation of the pyrazole ring.
  • Reaction times typically range from several hours to overnight to ensure complete cyclization.

Introduction of Carboxylic Acid Group

  • If starting from β-ketoesters, saponification (alkaline hydrolysis) is performed post-cyclization to convert ester groups to carboxylic acids.
  • Hydrolysis is often carried out using aqueous sodium hydroxide or potassium hydroxide under reflux.
  • The reaction mixture is then acidified to precipitate the carboxylic acid product.

Purification

  • The crude product is purified by recrystallization from suitable solvents such as ethanol, methanol, or their mixtures with water.
  • Chromatographic techniques (e.g., column chromatography) may be employed if higher purity is required.

Research Findings and Reaction Optimization

Although specific literature on this compound preparation is limited, related pyrazole synthesis methods provide valuable insights:

Aspect Details
Reaction Solvent Ethanol, methanol, dioxane, or tetrahydrofuran (THF)
Temperature Reflux temperatures (60–110 °C) for cyclization; room temperature to mild heating for hydrolysis
Catalysts/Additives Acid catalysts (e.g., acetic acid) may be used to promote cyclization
Reaction Time 4–24 hours depending on substrate reactivity
Purification Recrystallization, sometimes preceded by extraction or chromatography
Yield Typically moderate to high (50–85%) depending on reaction conditions and purification
Isomer Control Careful control of reaction conditions minimizes formation of regioisomers

Comparative Table of Preparation Parameters

Step Conditions Purpose Notes
β-Ketoester synthesis Friedel–Crafts acylation or Claisen condensation Introduce 4-methoxyphenyl β-ketoester Requires controlled temperature and catalysts
Cyclization with hydrazine Reflux in ethanol, acidic or neutral pH Pyrazole ring formation Phenylhydrazine reacts with β-ketoester
Hydrolysis Aqueous NaOH or KOH, reflux Convert ester to carboxylic acid Followed by acidification to precipitate acid
Purification Recrystallization or chromatography Obtain pure product Solvent choice affects yield and purity

Notes on Related Patented Methods and Analogous Compounds

  • Patented methods for related pyrazole carboxylic acids, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, involve multi-step syntheses with substitution, hydrolysis, condensation, and cyclization steps, emphasizing reaction control to reduce isomers and improve purity.
  • Although these patents focus on fluorinated analogs, the general approach of forming α-substituted β-keto intermediates followed by hydrazine condensation is relevant.
  • Use of catalysts such as sodium iodide or potassium iodide and controlled temperature regimes (-30 °C to 120 °C) are strategies to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., palladium) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with similar pyrazole derivatives, focusing on substituents, molecular weights, and key properties:

Compound Name Substituents (3-/1-positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-MeO-Ph / Ph C₁₇H₁₄N₂O₃ 294.31 Building block; limited commercial availability (discontinued)
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 4-Cl-Ph / Ph C₁₆H₁₁ClN₂O₂ 298.73 Higher lipophilicity; antimicrobial precursor
5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CF₃ / Ph C₁₁H₇F₃N₂O₂ 256.18 Enhanced metabolic stability; agrochemical applications
3-(7-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid 7-MeO-Naphthyl / Ph C₂₁H₁₆N₂O₃ 344.36 Extended aromatic system; fluorescence studies
3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 3,4-Me₂-Ph / Ph C₁₈H₁₆N₂O₂ 292.33 Steric hindrance effects; crystallography applications

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The methoxy group (electron-donating) increases solubility in polar solvents compared to chloro or trifluoromethyl analogs (electron-withdrawing), which exhibit higher lipophilicity .
  • Aromatic Extensions : Substitution with naphthalenyl (e.g., 7-methoxynaphthalen-2-yl) significantly increases molecular weight and may enhance π-π stacking interactions in crystal structures .
This compound

While direct synthesis data are sparse, related aldehydes (e.g., 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) are synthesized via condensation reactions of hydrazines with β-keto aldehydes . Oxidation of the aldehyde to the carboxylic acid would likely involve strong oxidizing agents (e.g., KMnO₄ or CrO₃).

Spectral and Crystallographic Data

  • IR Spectroscopy : Carboxylic acid analogs exhibit strong C=O stretches near 1680–1700 cm⁻¹, while aldehydes show formyl C=O bands at ~1700 cm⁻¹ .
  • Crystallography : SHELX software (e.g., SHELXL) is widely used for refining pyrazole derivative structures, particularly for analogs with bulky substituents (e.g., 3,4-dimethylphenyl) .

Biological Activity

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data from various studies.

  • Molecular Formula: C17H14N2O3
  • Molecular Weight: 294.30 g/mol
  • CAS Number: 926257-89-8

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazole ring followed by carboxylation. Various synthetic routes have been explored in literature, focusing on optimizing yield and purity while minimizing environmental impact.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research articles:

Study Cell Lines Tested Activity Observed IC50 Values
MDA-MB-231 (breast)Antiproliferative10 µM
HepG2 (liver)Induced apoptosis15 µM
A549 (lung)Growth inhibition12 µM

These studies suggest that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell types, including breast and liver cancers. The mechanism often involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory properties. In a study assessing its effects on cytokine production, it was found to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production:

Study Model Inhibition (%) Concentration
Carrageenan-induced edema modelTNF-α: 76% IL-6: 86%10 µM

This indicates that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies reveal strong binding affinities to key proteins involved in cancer progression and inflammation, suggesting mechanisms through which the compound exerts its effects.

Case Studies

  • Breast Cancer Study : In vitro experiments using MDA-MB-231 cells showed that treatment with this compound led to a significant reduction in cell viability compared to control groups. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent.
  • Inflammation Model : In vivo studies using rat models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, showcasing its anti-inflammatory efficacy comparable to standard treatments like ibuprofen.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

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